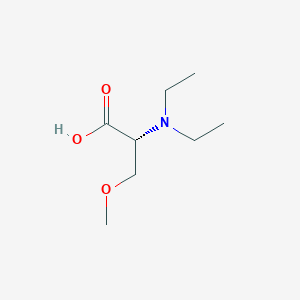

N,N-Diethyl-O-methyl-D-serine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-Diethyl-O-methyl-D-serine is a derivative of D-serine, an amino acid that plays a crucial role in the central nervous system D-serine acts as a neuromodulator by binding to the N-methyl-D-aspartate receptor, which is involved in neurotransmission and synaptic plasticity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-O-methyl-D-serine typically involves the following steps:

Starting Material: The process begins with D-serine as the starting material.

Protection: The amino group of D-serine is protected using a suitable protecting group to prevent unwanted reactions.

Alkylation: The protected D-serine undergoes alkylation with diethylamine to introduce the diethyl groups.

Methylation: The hydroxyl group of the alkylated intermediate is methylated using a methylating agent such as methyl iodide.

Deprotection: The protecting group is removed to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like high-performance liquid chromatography are used for purification.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-O-methyl-D-serine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Neuropharmacological Research

N,N-Diethyl-O-methyl-D-serine is primarily studied for its interactions with N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity and memory function.

- NMDA Receptor Modulation : D-serine acts as an endogenous co-agonist at NMDA receptors, enhancing glutamate signaling. Studies have shown that alterations in D-serine levels are linked to various neurological disorders, including schizophrenia and Alzheimer's disease . this compound may modulate these effects, potentially serving as a therapeutic agent to restore normal NMDA receptor function.

- Neuroprotective Effects : Research indicates that exogenous administration of D-serine can improve behavioral deficits in models of neurodegeneration. For instance, in animal models of Alzheimer's disease, increased D-serine levels have been associated with improved cognitive functions . The diethyl derivative may enhance these effects due to its structural modifications, potentially leading to better bioavailability and receptor interaction.

Therapeutic Applications

The therapeutic potential of this compound is being investigated in several areas:

- Alzheimer's Disease : Given the role of D-serine in synaptic function, compounds that influence its activity may be beneficial in treating Alzheimer's disease. Studies have shown that modulating D-serine levels can affect neurotoxicity associated with NMDA receptor overactivation . this compound could be developed as a drug candidate aimed at stabilizing or enhancing cognitive function in Alzheimer's patients.

- Schizophrenia : There is growing evidence that D-serine deficiency contributes to the pathophysiology of schizophrenia. As a more potent NMDA receptor modulator, this compound might be explored as an adjunct therapy to standard antipsychotics, potentially improving treatment outcomes by restoring glutamatergic signaling .

Case Studies and Experimental Findings

Several studies have documented the effects of D-serine and its derivatives:

- Case Study 1 : A study investigated the effects of D-serine on cognitive performance in a mouse model of Alzheimer's disease. Mice treated with D-serine exhibited significant improvements in memory tasks compared to control groups. This suggests a potential application for this compound as a cognitive enhancer in neurodegenerative conditions .

- Case Study 2 : Research on schizophrenia patients indicated that those with lower levels of D-serine experienced more severe symptoms. Supplementation with D-serine was associated with reduced symptom severity, highlighting the compound's potential role in managing schizophrenia .

Mechanism of Action

N,N-Diethyl-O-methyl-D-serine exerts its effects by interacting with the N-methyl-D-aspartate receptor in the central nervous system. It binds to the receptor’s co-agonist site, enhancing the receptor’s activity and modulating neurotransmission. This interaction influences various molecular pathways involved in synaptic plasticity, long-term potentiation, and neuronal migration.

Comparison with Similar Compounds

Similar Compounds

D-serine: The parent compound, a neuromodulator in the central nervous system.

N-Methyl-D-aspartate: Another compound that interacts with the N-methyl-D-aspartate receptor.

Glycine: A co-agonist of the N-methyl-D-aspartate receptor.

Uniqueness

N,N-Diethyl-O-methyl-D-serine is unique due to its modified structure, which enhances its binding affinity and specificity for the N-methyl-D-aspartate receptor. This modification potentially increases its efficacy and reduces side effects compared to similar compounds.

Biological Activity

N,N-Diethyl-O-methyl-D-serine is a compound of interest due to its structural similarity to D-serine, an amino acid that plays a critical role in neurotransmission and various neurological functions. This article explores the biological activity of this compound, focusing on its interactions with NMDA receptors, potential therapeutic applications, and relevant research findings.

Overview of D-Serine and NMDA Receptors

D-serine is recognized as an endogenous coagonist at the glycine site of NMDA receptors, which are crucial for synaptic plasticity and memory function. The interaction between D-serine and NMDA receptors facilitates calcium influx into neurons, influencing various signaling pathways involved in neurodevelopment and neuroprotection .

Key Characteristics of D-Serine:

- Binding Affinity : D-serine binds more potently to the glycine site than glycine itself, with high nanomolar affinity .

- Source : It is predominantly synthesized in astrocytes via the enzyme serine racemase, which converts L-serine to D-serine .

- Physiological Role : D-serine is involved in regulating neurotransmission, influencing cognitive functions, and modulating synaptic activity .

-

NMDA Receptor Modulation :

- This compound may act similarly to D-serine by modulating NMDA receptor activity. This could involve enhancing or inhibiting receptor-mediated calcium influx depending on its binding characteristics and concentration.

-

Neuroprotective Effects :

- Given that D-serine has been shown to exert neuroprotective effects through its action on NMDA receptors, it is plausible that this compound could exhibit similar properties, potentially offering therapeutic benefits in neurodegenerative diseases.

-

Influence on Glial Cells :

- The compound may affect glial cell function, similar to how D-serine influences astrocytic release mechanisms. This could impact synaptic transmission and overall brain health.

Table 1: Comparative Analysis of D-Serine and this compound

| Feature | D-Serine | This compound |

|---|---|---|

| Molecular Structure | Amino acid | Ethyl-substituted derivative |

| Primary Source | Astrocytes | Synthetic |

| NMDA Receptor Interaction | Coagonist | Hypothetical based on structure |

| Binding Affinity | High (nanomolar) | Unknown |

| Physiological Role | Neurotransmission | Potentially similar |

Clinical Implications

Research into the therapeutic applications of compounds like this compound is still emerging. However, understanding its potential effects on NMDA receptor modulation may open avenues for treating conditions such as schizophrenia, Alzheimer's disease, and other cognitive disorders where glutamatergic signaling is disrupted.

Future Directions

-

Experimental Studies :

- Further experimental studies are needed to elucidate the binding affinity and functional role of this compound at NMDA receptors.

-

Therapeutic Development :

- Investigating this compound's pharmacokinetics and pharmacodynamics could lead to novel treatments for neurological disorders.

-

Comparative Research :

- Comparative studies between this compound and established modulators like D-serine will provide insights into their relative efficacy and safety profiles.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing N,N-Diethyl-O-methyl-D-serine with high enantiomeric purity?

- Methodological Answer : Opt for stereoselective synthesis routes, such as asymmetric catalysis or enzymatic resolution, to preserve the D-serine configuration. Utilize chiral auxiliaries or catalysts (e.g., palladium complexes) as described in peptide synthesis protocols for similar serine derivatives . Monitor reaction progress using chiral HPLC to confirm enantiomeric excess (>99%) and adjust reaction parameters (e.g., solvent polarity, temperature) to minimize racemization .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Combine 1H and 13C NMR to confirm substitution patterns (e.g., O-methyl and N,N-diethyl groups). Use high-resolution mass spectrometry (HRMS) to validate molecular weight, and IR spectroscopy to identify functional groups (e.g., ester C=O stretch). For stereochemical confirmation, employ circular dichroism (CD) or X-ray crystallography, referencing protocols for D-tyrosine derivatives .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood to avoid inhalation of aerosols, as recommended for structurally related N,N-diethylacetamide . Store the compound in a sealed container under inert gas (e.g., N2) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar aprotic solvents be resolved?

- Methodological Answer : Conduct systematic solubility studies in solvents like DMF, DMSO, and acetonitrile under controlled humidity. Use dynamic light scattering (DLS) to detect micelle formation in aqueous solutions. Compare results with computational solubility predictions (e.g., COSMO-RS) to identify discrepancies caused by hydration effects .

Q. What strategies mitigate degradation of this compound during long-term stability studies?

- Methodological Answer : Perform accelerated stability testing at elevated temperatures (40–60°C) and varying pH (3–10). Analyze degradation products via LC-MS and quantify hydrolytic pathways (e.g., ester cleavage). Stabilize the compound by adding radical scavengers (e.g., BHT) or storing in anhydrous solvents .

Q. How do steric and electronic effects of the N,N-diethyl and O-methyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : Use density functional theory (DFT) calculations to map electron density distributions and steric maps. Validate predictions experimentally by comparing reaction rates with model compounds (e.g., N-methyl vs. N,N-diethyl analogs) in palladium-catalyzed couplings. Reference studies on analogous D-serine derivatives in peptide bond formation .

Q. Why do reported bioactivity assays for this compound show variability across cell lines?

- Methodological Answer : Standardize assay conditions (e.g., serum-free media, controlled incubation times) to reduce confounding factors. Perform dose-response curves with triplicate technical replicates and include positive/negative controls (e.g., unmodified D-serine). Use metabolomics to identify cell-specific enzymatic modifications (e.g., demethylation) that alter compound efficacy .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported 1H NMR chemical shifts for this compound?

- Methodological Answer : Replicate spectra under identical conditions (solvent, concentration, temperature) as conflicting studies. Verify internal standards (e.g., TMS) and calibrate instruments using reference compounds (e.g., D2O for aqueous samples). Publish raw data and processing parameters (e.g., line-broadening) to enhance reproducibility .

Q. What experimental design principles minimize batch-to-batch variability in synthetic yields?

- Methodological Answer : Implement quality-by-design (QbD) approaches, such as factorial design of experiments (DoE), to optimize critical process parameters (e.g., reagent stoichiometry, mixing rate). Use in situ monitoring (e.g., FTIR) to detect intermediates and terminate reactions at consistent conversion points. Cross-validate yields with independent labs using shared protocols .

Q. Methodological Best Practices

Q. How can researchers validate the absence of toxic byproducts in this compound batches?

- Methodological Answer : Perform LC-MS/MS screening with MRM (multiple reaction monitoring) for common impurities (e.g., diethylamine, formaldehyde). Compare results against toxicity databases (e.g., ECOTOX) and conduct Ames tests for mutagenicity. Reference safety guidelines for structurally similar amides and esters .

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?

Properties

Molecular Formula |

C8H17NO3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

(2R)-2-(diethylamino)-3-methoxypropanoic acid |

InChI |

InChI=1S/C8H17NO3/c1-4-9(5-2)7(6-12-3)8(10)11/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m1/s1 |

InChI Key |

VLICAFHSCJAZIV-SSDOTTSWSA-N |

Isomeric SMILES |

CCN(CC)[C@H](COC)C(=O)O |

Canonical SMILES |

CCN(CC)C(COC)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.